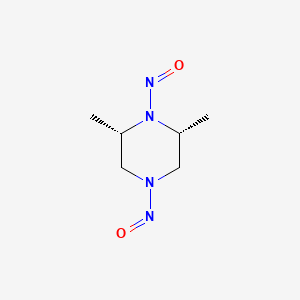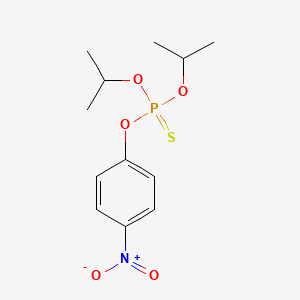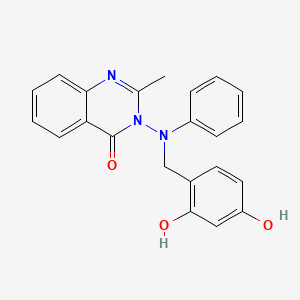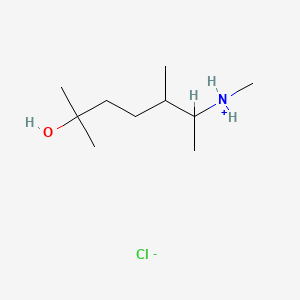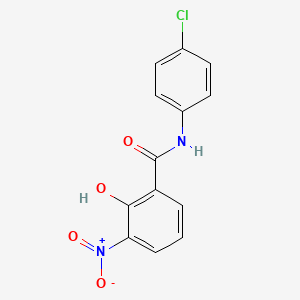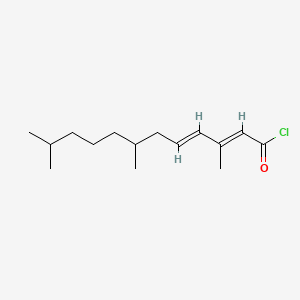
(+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a dodeca-2,4-dienoyl group with three methyl substitutions at positions 3, 7, and 11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride typically involves the chlorination of the corresponding carboxylic acid. The carboxylic acid precursor can be synthesized through various methods, including the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the diene structure. The final step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the acyl chloride .
Industrial Production Methods
Industrial production of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the acyl chloride can yield the corresponding aldehyde or alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Aldehydes and alcohols.
Scientific Research Applications
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: It is explored for its potential in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, which can result in the modification of their function and activity .
Comparison with Similar Compounds
Similar Compounds
3,7,11-trimethyldodeca-2,4-dienoyl chloride: Lacks the (E,E) configuration.
3,7,11-trimethyldodeca-2,4-dienoyl bromide: Similar structure but with a bromine atom instead of chlorine.
3,7,11-trimethyldodeca-2,4-dienoyl fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride is unique due to its specific (E,E) configuration, which can influence its reactivity and the stereochemistry of the products formed. This configuration can lead to different biological and chemical properties compared to its isomers and analogs .
Properties
CAS No. |
58223-34-0 |
|---|---|
Molecular Formula |
C15H25ClO |
Molecular Weight |
256.81 g/mol |
IUPAC Name |
(2E,4E)-3,7,11-trimethyldodeca-2,4-dienoyl chloride |
InChI |
InChI=1S/C15H25ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3/b10-6+,14-11+ |
InChI Key |
VWEIERGTXCMKKD-YMOPAIQUSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C/C=C/C(=C/C(=O)Cl)/C |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=CC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)




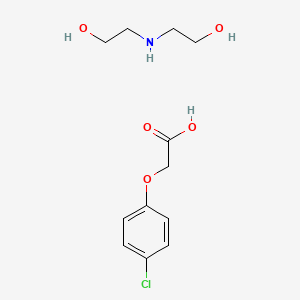
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

